2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride
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Overview
Description
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Scientific Research Applications
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride typically involves the reaction of piperidine derivatives with acetamide under specific conditions. The process may include steps such as:
Formation of the Bipiperidine Core: This involves the reaction of piperidine with suitable reagents to form the bipiperidine structure.
Acetamide Introduction: The bipiperidine core is then reacted with N,N-dimethylacetamide under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the compound into its dihydrochloride salt form, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone
- [2,4’]Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone
Uniqueness
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride is unique due to its specific structural features and the presence of the dimethylacetamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where these properties are desired.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-piperidin-4-ylpiperidin-1-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.2ClH/c1-16(2)14(18)11-17-10-4-3-5-13(17)12-6-8-15-9-7-12;;/h12-13,15H,3-11H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCPTKLEKJVQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCCC1C2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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